Fluorosalicylaldehyde
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Overview
Description
Fluorosalicylaldehyde, specifically 5-Fluorosalicylaldehyde, is an organic compound with the chemical formula C7H5FO2. It is characterized by the presence of both fluorine and aldehyde functional groups. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluorosalicylaldehyde can be synthesized from 4-fluorophenol. The preparation method involves several steps:
- p-Nitrochlorobenzene is fluorinated to produce p-nitrofluorobenzene.
Reduction: The nitro group in p-nitrofluorobenzene is reduced to form p-fluoroaniline.
p-Fluoroaniline undergoes acidic hydrolysis to yield p-fluorophenol.Formylation: Finally, p-fluorophenol is subjected to Duff formylation to produce 5-fluorosalicylaldehyde
Industrial Production Methods
The industrial production of 5-fluorosalicylaldehyde follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are relatively mild, and the process is designed to be cost-effective with a high yield .
Chemical Reactions Analysis
Types of Reactions
5-Fluorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces fluorobenzoic acids.
Reduction: Yields fluorobenzyl alcohols.
Substitution: Results in various substituted fluorobenzaldehydes.
Scientific Research Applications
5-Fluorosalicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including ligands and catalysts.
Biology: It serves as a precursor for bioactive compounds and is used in the synthesis of enzyme inhibitors.
Industry: It is utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 5-fluorosalicylaldehyde involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can then participate in catalytic processes. The aldehyde group allows it to undergo Schiff base formation with amines, leading to the creation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorosalicylaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
4-Fluorosalicylaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
5-Fluorosalicylaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly useful in synthesizing certain bioactive compounds and catalysts .
Properties
CAS No. |
71989-89-4 |
---|---|
Molecular Formula |
C7H5FO2 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(2-formylphenyl) hypofluorite |
InChI |
InChI=1S/C7H5FO2/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
HTMSCZSSQKIGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OF |
Origin of Product |
United States |
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